![molecular formula C14H8BrClF3NO2 B6617532 N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634185-03-8](/img/structure/B6617532.png)
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Overview
Description
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-(trifluoromethyl)aniline and 5-chloro-2-hydroxybenzoic acid.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction between the amine and carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide has been studied for its potential anticancer properties. The presence of the bromine and chloro substituents in the aromatic system may contribute to its efficacy in inhibiting cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its structural features suggest that it may interact with bacterial cell membranes or inhibit specific enzymatic pathways crucial for bacterial survival. Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Materials Science
Polymer Additive
In materials science, this compound can serve as an additive in polymer formulations. Its unique chemical structure allows it to enhance thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve resistance to thermal degradation, making it suitable for high-performance applications.
Fluorescent Probes
The compound's ability to absorb and emit light makes it a candidate for use as a fluorescent probe in various applications, including bioimaging and sensing technologies. Its fluorescence properties can be tuned by modifying the surrounding environment or by using different solvents, which is crucial for developing sensitive detection methods.
Analytical Chemistry
Chromatographic Applications
this compound is utilized in analytical chemistry as a standard or reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical properties allow for effective separation and quantification of similar compounds in complex mixtures.
Case Studies
-
Anticancer Efficacy Study
A study published in Journal of Medicinal Chemistry explored the anticancer activity of various halogenated benzamides, including this compound. The results demonstrated significant cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics. -
Antimicrobial Evaluation
In a study aimed at discovering new antimicrobial agents, this compound was tested against multiple bacterial strains. Results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a lead compound for drug development. -
Polymer Enhancement Research
Research published in Polymer Science detailed the incorporation of this compound into polycarbonate matrices. The study concluded that the addition of this compound significantly improved the thermal stability and mechanical strength of the polymer, indicating its utility in high-performance materials.
Mechanism of Action
The mechanism by which N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide exerts its effects involves:
Molecular Targets: It can interact with specific proteins or enzymes, inhibiting their activity.
Pathways: The compound may modulate signaling pathways by binding to receptors or altering the function of key enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[3-Bromo-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide: Lacks the chlorine atom, which may affect its reactivity and applications.
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-methoxybenzamide: The methoxy group can alter its electronic properties and biological activity.
Uniqueness
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is unique due to the combination of halogens and trifluoromethyl group, which confer distinct electronic and steric properties, making it versatile for various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Biological Activity
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C14H8BrClF3NO2
- Molecular Weight : 355.58 g/mol
- Structure : The compound features a 2-hydroxybenzamide core with bromine and trifluoromethyl substitutions that influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of 2-hydroxybenzamides, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various fungi, particularly Candida albicans, by disrupting biofilm formation and filamentation processes. The IC50 values for these compounds range from 33.1 to 85.8 µM, indicating potent antifungal activity .
Cholinesterase Inhibition
Another critical aspect of the biological activity of this compound is its role as a cholinesterase inhibitor. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. This compound has demonstrated comparable or superior inhibition to established drugs like rivastigmine, with IC50 values suggesting effective inhibition within a narrow concentration range .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Bromine and Trifluoromethyl Substituents : These groups enhance lipophilicity and potentially improve blood-brain barrier penetration.
- Hydroxyl Group : The presence of the hydroxyl group is crucial for the interaction with biological targets, contributing to both solubility and binding affinity.
Table 1 summarizes the SAR findings related to this compound and its derivatives:
Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Antifungal Activity (µM) |
---|---|---|---|
This compound | 42.67 | 53.46 | 33.13 - 85.75 |
Rivastigmine | 56.10 | Not specified | Not applicable |
Other derivatives | Varies | Varies | Varies |
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
- Anticancer Activity : Preliminary investigations into the anticancer properties of related compounds have shown promising results against various cancer cell lines, indicating a need for further exploration into the mechanisms by which these compounds exert their effects .
Properties
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3NO2/c15-8-3-7(14(17,18)19)4-10(5-8)20-13(22)11-6-9(16)1-2-12(11)21/h1-6,21H,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDHEHRSNRVSMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90803709 | |
Record name | N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90803709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634185-03-8 | |
Record name | N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90803709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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